Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
Description
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a brominated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol . This compound is part of a broader class of imidazo[1,2-a]pyridines, which are heterocyclic scaffolds of significant pharmaceutical relevance, as seen in drugs like Zolpidem and Saripidem .
Properties
IUPAC Name |
ethyl 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHRTHUUSBVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C=CC=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate typically involves a two-step one-pot method. The first step involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions are mild, and the overall yield is moderate to high.
Chemical Reactions Analysis
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a chemical compound belonging to the imidazo[1,2-a]pyridines class, which is known for a wide range of biological activities and potential uses in medicine. The compound has a bromo group and an ethyl ester, making it a flexible building block in organic synthesis.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry this compound serves as a building block in creating various heterocyclic compounds. The bromo group on the molecule can be replaced with other groups, like amines or thiols, to create new compounds. It can also be oxidized or reduced to form different products or participate in cyclization reactions to create fused heterocyclic systems. Common reagents include potassium carbonate, hydrogen peroxide, and sodium borohydride.
Biology This compound is studied for its potential as a pharmacophore in drug discovery. The imidazo[1,2-a]pyridine core of the compound acts as a pharmacophore for many molecules that have biological and therapeutic value. The bromo group helps it interact with biological targets, which can affect how it inhibits enzymes and binds to receptors.
Medicine Studies indicate that it may be useful in creating new treatments for diseases like cancer and infections. The compound may fight microbes and cancer by blocking specific enzymes or receptors associated with these diseases.
Antimicrobial Activity The compound has antimicrobial properties and has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in lab studies.
Anticancer Properties Research has found that derivatives of imidazo[1,2-a]pyridine can cause cancer cells to die and prevent tumor growth in vivo. This process often involves changing the signaling pathways that control cell growth and survival.
Industry It is also used to make specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Structural Analogs with Bromine Substitution
Bromine substitution at different positions on the imidazo[1,2-a]pyridine ring significantly alters physicochemical and synthetic properties. Key examples include:
Key Observations :
- Storage Stability : The 3- and 7-bromo derivatives require inert atmospheres and refrigeration, while the 6-bromo analog is stable at room temperature, suggesting positional effects on compound stability .
- Synthetic Utility : The 3-bromo derivative is a preferred intermediate for Suzuki-Miyaura couplings due to the reactivity of the 3-position, whereas 6- and 7-bromo isomers may require tailored conditions .
Halogen-Substituted Derivatives
Replacing bromine with other halogens or adding multiple halogens modifies electronic properties and bioactivity:
Key Observations :
Aryl- and Functionalized Derivatives
Key Observations :
- Thermal Stability : Aryl substituents drastically increase melting points (>300°C) compared to halogenated analogs (<100°C) due to enhanced π-π stacking .
Biological Activity
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
This compound can be synthesized through a one-pot tandem cyclization/bromination process, typically involving α-bromoketones and 2-aminopyridine under specific reaction conditions. The resulting compound features a bromo substituent that plays a crucial role in its reactivity and biological activity .
Target of Action
The imidazo[1,2-a]pyridine core serves as a pharmacophore for various biological activities. The presence of the bromo group enhances its interaction with biological targets, potentially influencing enzyme inhibition and receptor binding .
Mode of Action
The compound's mode of action is believed to involve the inhibition of specific enzymes or receptors associated with various diseases, including cancer and infections. It has been suggested that the compound may exhibit antimicrobial and anticancer properties through these mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have reported that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Comparative Analysis with Similar Compounds
This compound can be compared to other compounds within the imidazo[1,2-a]pyridine class:
| Compound Name | Structure | Biological Activity | MIC (µg/ml) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Varies |
| N-(Pyridin-2-yl)amides | - | Antimicrobial | Varies |
| Imidazo[1,2-a]pyrimidines | - | Anticancer | Varies |
These comparisons illustrate how structural modifications can influence biological activity and efficacy.
Case Studies
- Antimicrobial Efficacy : A study conducted by Desai et al. (2014) evaluated several imidazo derivatives for their antimicrobial properties. This compound was found to have an MIC lower than that of standard antibiotics like ampicillin against certain bacterial strains .
- Cancer Research : In a study by Luo et al. (2015), derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects at low concentrations, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the common synthetic routes for Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclization reactions. For example:
- Route 1: Cyclization of ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol, followed by hydrolysis .
- Route 2: Reaction of α-bromoketones with pyridine derivatives under chemodivergent conditions, enabling selective formation of 3-bromoimidazo[1,2-a]pyridines. Optimize temperature (80–100°C) and solvent (e.g., ethanol) to avoid side products .
Key factors affecting yield include reaction time, stoichiometry of reagents, and purification methods (e.g., recrystallization from ethanol-dichloromethane mixtures) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester group (δ ~4.2 ppm for CH₂COOEt) .
- X-ray Diffraction (XRD): Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. The imidazo[1,2-a]pyridine ring system is typically planar, with torsional angles <5° .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass (e.g., 283.13 g/mol for C₁₁H₁₁BrN₂O₂) .
Q. How can researchers assess the purity and stability of this compound during storage?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with controls like oxaliplatin derivatives .
- Enzyme Inhibition: Test activity against kinases or proteases using fluorometric assays. Imidazo[1,2-a]pyridines often target ATP-binding sites .
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
- Side Reaction Mitigation: Add molecular sieves to absorb water in cyclization steps .
- Purification Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted 2-aminopyridine or brominated byproducts .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of this compound?
Methodological Answer:
- DFT Studies: Employ B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. These predict reactivity at the bromine site for cross-coupling reactions .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., TSPO receptors). Focus on the acetamide moiety’s hydrogen-bonding capacity .
Q. How can structural modifications enhance its bioactivity or solubility?
Methodological Answer:
Q. What advanced techniques resolve contradictions in reported synthetic pathways?
Methodological Answer:
Q. How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer:
- Crystallography-Driven Insights: Analyze intermolecular interactions (e.g., C–H⋯O bonds) using Mercury software. Such interactions may explain melting point variations (e.g., 150–160°C) .
- Polymorph Screening: Recrystallize from solvents like DMF or THF to identify stable forms with improved bioavailability .
Q. What strategies enable selective functionalization of the bromine site?
Methodological Answer:
- Cross-Coupling Reactions: Use Pd(PPh₃)₄ catalysts for Buchwald-Hartwig amination or Sonogashira coupling. Optimize ligand (XPhos) and base (Cs₂CO₃) for >80% selectivity .
- Protection-Deprotection: Temporarily mask the acetamide group with Boc anhydride during bromine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
